![molecular formula C23H27N3O B3926274 11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926274.png)
11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is an organic compound belonging to the dibenzo[b,e][1,4]diazepin class of molecules. This compound exhibits various pharmacological properties due to its intricate molecular structure, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically begins with the condensation of suitable precursors that form the core structure
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using optimized reaction conditions to ensure high yield and purity. Automated batch reactors and continuous flow chemistry are often employed to maintain consistent quality and efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons.
Reduction: Reduction involves the gain of electrons, which can alter the oxidation state of the molecule.
Substitution: Various substitution reactions can occur, especially in positions prone to nucleophilic or electrophilic attack.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Acidic or basic environments depending on the desired substitution pattern.
Major Products: The major products from these reactions vary based on the reaction conditions but often include derivatives that retain the core structure with modifications at specific reactive sites.
Scientific Research Applications
Chemistry: In chemical research, 11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is used as a reference compound for studying dibenzo-diazepin derivatives.
Biology: Biologically, this compound is explored for its potential interactions with various biological macromolecules, shedding light on its potential therapeutic uses.
Medicine: Its pharmacological profile suggests applications in drug development, especially targeting neurological pathways.
Industry: In industrial applications, this compound is employed in the synthesis of more complex molecules used in various sectors.
Mechanism of Action
Mechanism: The compound operates by interacting with molecular targets in the biological system, often influencing neurotransmitter pathways.
Molecular Targets: The specific pathways and molecular targets can vary, but they often involve receptors and enzymes that are crucial for normal physiological function.
Comparison with Similar Compounds
11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
11-[4-(methoxyphenyl)]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness: Compared to these similar compounds, 11-[4-(diethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a unique diethylamino group that can influence its interaction profile and pharmacokinetic properties.
Properties
IUPAC Name |
6-[4-(diethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-26(4-2)17-14-12-16(13-15-17)23-22-20(10-7-11-21(22)27)24-18-8-5-6-9-19(18)25-23/h5-6,8-9,12-15,23-25H,3-4,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDRUAJPCJOWJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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